molecular formula C12H13NO2 B8433959 5-Ethoxy-2-methylindole-3-carboxaldehyde

5-Ethoxy-2-methylindole-3-carboxaldehyde

Cat. No. B8433959
M. Wt: 203.24 g/mol
InChI Key: SGZDCZLUWSFBKJ-UHFFFAOYSA-N
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Patent
US09061994B1

Procedure details

This compound was prepared from 416 (297 mg, 1.21 mmol) in a manner similar to that for 409a to yield a cream-colored solid (243 mg, 73%): mp 126-128° C. TLC Rf 0.50 (80% EtOAc/hexanes). 1H NMR (600 MHz, d6-DMSO) δ 12.10 (s, 1H), 9.91 (s, 1H), 8.27 (m, 1H), 8.00 (s, 1H), 7.45-7.43 (m, 2H), 7.17-7.15 (d, 1H, J=8.4 Hz), 4.22-4.20 (d, 2H, J=6 Hz), 1.40 (s, 9H). 13C NMR (150 MHz, CDCl3) δ 184.7, 155.7, 138.6, 136.0, 134.0, 124.0, 123.1, 119.2, 118.0, 112.0, 77.6, 43.7, 28.2. Elemental analysis calculated for C15H18N2O3: C, 65.68; H, 6.61; N, 10.21. Found: C, 65.75; H, 6.61; N, 10.20.
Name
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][NH2:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:19]([O:21]C1C=C2C(=CC=1)NC(C)=C2C=O)C>>[C:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][NH2:18])=[CH:14][CH:15]=2)[C:10]([CH:19]=[O:21])=[CH:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
297 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C=CC2=CC(=CC=C12)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C2C(=C(NC2=CC1)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1C=C(C2=CC(=CC=C12)CN)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 243 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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